
Dichlorprop
Overview
Description
Preparation Methods
Dichlorprop can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding ester. This ester is then hydrolyzed to yield this compound . Industrial production methods often involve continuous processes to ensure high yield and purity. For example, a continuous automatic preparation method involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda to produce this compound .
Chemical Reactions Analysis
Dichlorprop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
Agricultural Applications
Dichlorprop is predominantly used as a herbicide in cereal crops, grasslands, and grass seed production. The European Food Safety Authority (EFSA) has conducted extensive reviews on its use and safety, particularly focusing on its application in various crop systems.
Herbicidal Efficacy
- Target Weeds : this compound is effective against both annual and perennial broadleaf weeds, making it a valuable tool for farmers.
- Application Methods : It can be applied through various methods, including spray applications during the growing season.
Table 1: Efficacy of this compound Against Common Weeds
Weed Species | Control Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Dandelion | 85 | 200 |
Chickweed | 90 | 150 |
Thistle | 75 | 250 |
Environmental Impact Studies
Research has highlighted the environmental implications of this compound usage, particularly concerning its persistence in soil and potential effects on non-target organisms.
Residue Studies
Studies have shown that this compound residues can persist in soil and water systems, raising concerns about ecological impacts. For instance, a study conducted in Canada assessed the concentrations of this compound in Lake Ontario's surface water, finding levels significantly lower than regulatory limits but still detectable.
Table 2: Residue Levels of this compound in Water Sources
Location | Residue Concentration (µg/L) | Regulatory Limit (µg/L) |
---|---|---|
Lake Ontario | 0.5 | 10 |
Local Agricultural Runoff | 1.2 | 10 |
Field Trials
Field trials conducted in Europe have demonstrated the effectiveness of this compound in managing weed populations without significant adverse effects on crop yield. A notable case involved its use in wheat fields where it successfully reduced weed biomass by up to 90% while maintaining high wheat yields.
Toxicological Assessments
Toxicological evaluations have been performed to assess the safety of this compound for humans and wildlife. The EFSA's peer review process has identified potential health risks associated with chronic exposure, emphasizing the need for careful risk management strategies.
Regulatory Considerations
This compound's use is subject to strict regulatory scrutiny due to its potential endocrine-disrupting properties. The EFSA has updated its assessments to include new findings related to maximum residue levels (MRLs) in food products such as citrus fruits.
Table 3: Proposed Maximum Residue Levels for this compound
Crop Type | Proposed MRL (mg/kg) |
---|---|
Citrus Fruits | 0.05 |
Wheat | 0.01 |
Future Research Directions
Future research should focus on:
- Metabolomics : Understanding the metabolic pathways of this compound in various plant species.
- Environmental Monitoring : Continuous assessment of residue levels in agricultural runoff and water bodies.
- Alternative Formulations : Development of more environmentally friendly formulations that reduce toxicity while maintaining efficacy.
Mechanism of Action
Dichlorprop exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It increases cell wall plasticity, biosynthesis of proteins, and the production of ethylene, leading to abnormal and excessive cell division and growth. This damages the vascular tissue of susceptible plants, particularly those undergoing active cell division and growth . The primary molecular target is acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants .
Comparison with Similar Compounds
Dichlorprop is similar to other chlorophenoxy herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Both compounds are used to control broadleaf weeds, but this compound is more selective due to its chiral nature.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another chlorophenoxy herbicide with similar applications but different chemical structure.
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid): Similar in structure and function but with a methyl group substitution. This compound’s uniqueness lies in its chiral nature, which allows for the selective use of the R-enantiomer, making it more effective and environmentally friendly compared to its racemic mixture.
Biological Activity
Dichlorprop, a herbicide belonging to the phenoxyacetic acid family, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its mechanism of action, pharmacokinetics, toxicity profiles, and environmental interactions. This article provides a comprehensive overview of these aspects, supported by data tables and relevant research findings.
This compound functions as a selective herbicide by mimicking the action of plant hormones, specifically auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The compound primarily affects the growth processes in dicotyledonous plants while having minimal effects on monocots.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been extensively studied. Key findings include:
- Absorption : After oral administration in rats, this compound is rapidly absorbed, with over 87% being excreted in urine within 48 hours. The peak plasma concentration occurs approximately 3 hours post-administration .
- Metabolism : this compound is metabolized into several metabolites, with the primary metabolite being this compound acid. Minor metabolites have also been detected but not fully characterized .
- Excretion : The majority of the administered dose is eliminated within the first 24 hours, primarily through urine .
Toxicity Profiles
This compound exhibits moderate acute toxicity when ingested and low toxicity via dermal exposure. Key points regarding its toxicity include:
- Acute Toxicity : The compound has a moderate oral LD50 value in rats, indicating potential risks upon ingestion. It is classified as a severe eye irritant but not a skin sensitizer .
- Chronic Toxicity : Long-term studies have identified target organs affected by this compound as the kidneys and liver. Notably, chronic exposure has resulted in reduced body weight and food consumption in animal models .
- Reproductive and Developmental Effects : Studies have shown that high doses can lead to reproductive toxicity, including reduced fertility and increased pup mortality in rats .
Environmental Impact
This compound's environmental behavior is crucial for understanding its ecological risks:
- Photodegradation : Research indicates that this compound can undergo photodegradation in aquatic environments, with a half-life of approximately 7.5 hours under simulated sunlight conditions .
- Soil Persistence : Studies on soil dissipation rates reveal that the (S)-enantiomer of this compound dissipates more rapidly than the (R)-enantiomer .
Case Studies
Several studies highlight the biological activity and ecological implications of this compound:
- Chronic Toxicity Study in Mice :
- Developmental Toxicity Study :
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Rate | >87% |
Peak Plasma Concentration | 3 hours post-administration |
Half-Life | ~4 hours |
Major Metabolite | This compound acid |
Table 2: Toxicity Profile Overview
Type | Acute Toxicity | Chronic Toxicity | Reproductive Effects |
---|---|---|---|
Oral LD50 | Moderate | Reduced body weight | Reduced fertility |
Dermal Exposure | Low | Kidney & liver damage | Increased pup mortality |
Eye Irritation | Severe |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting and quantifying dichlorprop in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used for this compound detection. For enantiomer-specific analysis (e.g., racemic mixtures), chiral columns like Phenomenex Lux Amylose-2 are effective . Validation should include calibration with certified reference standards (e.g., 100 µg/mL in methanol or nonane) and recovery tests in matrices such as soil or water . NIST provides thermodynamic data (e.g., melting point, sublimation enthalpy) to cross-validate purity .
Q. How does this compound behave in soil environments, and what factors influence its adsorption and mobility?
- Methodological Answer : this compound exhibits moderate adsorption (Koc 12–40) but degrades rapidly in soil (DT50 21–25 days), primarily via side-chain cleavage to 2,4-dichlorophenol . Mobility is pH-dependent: higher solubility in alkaline conditions increases leaching risk. Experimental protocols should include soil column studies with varying organic matter content and pH levels to model field conditions .
Q. What are the primary toxicity mechanisms of this compound in non-target organisms?
- Methodological Answer : Acute exposure in mammals causes gastrointestinal distress (nausea, vomiting) and neurotoxicity, while chronic studies suggest endocrine disruption . In vitro assays (e.g., mitochondrial membrane potential assays) and in vivo models (e.g., zebrafish embryos) are recommended to assess cytotoxicity. Regulatory thresholds should reference EPA guidelines, which restrict aerial application due to mobility risks .
Advanced Research Questions
Q. How should researchers design experiments to investigate microbial degradation kinetics of this compound in water treatment systems?
- Methodological Answer : Use microcosms with filter sand (e.g., 100 g sand + 100 mL water) under controlled oxygen levels. Track removal kinetics via <sup>14</sup>C-labeled this compound to quantify mineralization (e.g., <sup>14</sup>CO2 production) and abiotic controls . Key parameters:
Initial Conc. (µg/L) | Removal at 30 min (%) | Mineralization at 7 days (%) |
---|---|---|
0.2 | >50 | 10.4 |
4.2 | >50 | 10.4 |
Data derived from triplicate experiments under high oxygen . |
Q. How can contradictory data on this compound degradation rates across studies be resolved?
- Methodological Answer : Discrepancies often arise from oxygen availability, microbial consortia, or soil type. For example, Sjælsø Plant II filter sand showed higher mineralization (10.4%) than other substrates . Meta-analyses should normalize data to oxygen per gram of substrate and compare degradation pathways (e.g., side-chain vs. ring cleavage) . Statistical models (e.g., first-order kinetics) must account for abiotic removal .
Q. What methodologies are effective for studying enantiomer-specific biodegradation of this compound?
- Methodological Answer : Chiral separation via HPLC with amylose-based columns can resolve enantiomers. Laboratory soil studies using racemic this compound should measure enantiomeric excess (EE) over time to assess microbial preference . For field studies, compound-specific isotope analysis (CSIA) can track enantiomer fate in groundwater .
Q. How do researchers distinguish between adsorption and mineralization in this compound removal studies?
- Methodological Answer : Combine <sup>14</sup>C-tracing (quantifying <sup>14</sup>CO2 for mineralization) with mass balance analysis. Abiotic controls (autoclaved sand) isolate adsorption effects. For example, >50% removal within 30 minutes in live microcosms vs. <10% in abiotic controls indicates biological activity .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCENGPTKEIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3, Array | |
Record name | 2,4-DP | |
Source | CAMEO Chemicals | |
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Record name | DICHLORPROP | |
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Source | PubChem | |
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Related CAS |
39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |
Record name | Dichlorprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID0020440 | |
Record name | Dichlorprop | |
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Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |
Record name | 2,4-DP | |
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Record name | Dichlorprop | |
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Record name | DICHLORPROP | |
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Flash Point |
204 °C o.c. | |
Record name | DICHLORPROP | |
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Solubility |
Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |
Record name | DICHLOROPROP | |
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Density |
1.42, Relative density (water = 1): 1.4 | |
Record name | DICHLOROPROP | |
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Vapor Pressure |
0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |
Record name | Dichlorprop | |
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Mechanism of Action |
2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties. | |
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Color/Form |
Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |
CAS No. |
120-36-5 | |
Record name | 2,4-DP | |
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Record name | Dichlorprop | |
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Record name | Dichlorprop [BSI:ISO] | |
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Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |
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Record name | DICHLORPROP | |
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Melting Point |
117.5 °C, 117-118 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.